molecular formula C5H6N2O B101933 3-Methoxypyridazine CAS No. 19064-65-4

3-Methoxypyridazine

Cat. No. B101933
CAS RN: 19064-65-4
M. Wt: 110.11 g/mol
InChI Key: ASFHDLDAWYTMJS-UHFFFAOYSA-N
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Description

3-Methoxypyridazine is a chemical compound that belongs to the class of organic compounds known as pyridazines, which are characterized by a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 2 positions. The methoxy group at the 3-position distinguishes it from other pyridazine derivatives.

Synthesis Analysis

The synthesis of 3-methoxypyridazine derivatives has been explored in various studies. For instance, a large-scale synthesis of 3-chloro-5-methoxypyridazine was developed, which involved the protection of the pyridazinone nitrogen, selective displacement with methoxide, catalytic hydrogenation, and deprotection steps to yield the target compound in good yield . Another study reported the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine through a series of substitution, oxidation, nitration, and ammoniation reactions . Additionally, the reaction of 3-methoxypyridazine with hydrogen peroxide in glacial acetic acid produced a mono-N-oxide compound, which upon further reactions yielded various derivatives .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of 3-chloro-6-methoxypyridazine were elucidated using FT-Raman and FT-Infrared spectroscopy, supported by DFT calculations. The study provided detailed insights into the molecular geometry and vibrational modes of the compound . In another study, the crystal structure of a related compound, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was determined using crystallographic techniques, and the molecular geometry was examined using quantum chemical methods .

Chemical Reactions Analysis

The pyrolysis of 3-methoxypyridine was found to be an efficient method to generate the pyrrolyl radical, which was characterized by threshold photoelectron spectroscopy. The study identified two decomposition channels of the pyrrolyl radical, leading to different reaction products . The reactivity of 3-methoxypyridazine derivatives was also explored, such as the conversion of 3-methoxy-5,6-diamino-2-nitropyridine into other reactive intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methoxypyridazine derivatives have been investigated through various spectroscopic and computational techniques. The UV-Visible absorption spectrum, NBO analysis, and NMR spectral analysis of 3-chloro-6-methoxypyridazine provided insights into the electronic structure and potential interactions within the molecule . The molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties of related compounds were also studied to understand their reactivity and stability .

Scientific Research Applications

Synthesis and Chemical Properties

  • A large-scale synthesis method for 3-chloro-5-methoxypyridazine, which is closely related to 3-methoxypyridazine, has been developed, showcasing an improved route compared to previous methods (Bryant, Kunng, & South, 1995).
  • Research on 6-methoxypyridazine-3-carboxylic acid presents new synthetic routes, highlighting the versatility of methoxypyridazines in chemical synthesis (Ju Xiu-lian, 2011).
  • Structural, vibrational, electronic, and NMR spectral analyses of 3-chloro-6-methoxypyridazine provide deep insights into the physical and chemical properties of related methoxypyridazine compounds (Vijaya Chamundeeswari, James Jebaseelan Samuel, & Sundaraganesan, 2013).

Potential Applications in Medicinal Chemistry

  • The modification of amsacrine, an antileukemic agent, by replacing its 3'-methoxy group with a 3'-methylamino group, including compounds related to 3-methoxypyridazine, shows promise in treating solid tumors (Atwell et al., 1986).
  • A study on the tricyclic heteroaromatic nucleus of 1,4-bis(alkylamino)benzo[g]phthalazine, which can be related to 3-methoxypyridazine structures, suggests potential anticancer applications due to its interaction with DNA (Pons et al., 1991).

Methodological Innovations

  • Novel electrochemical methods for preparing aryl- and heteroarylpyridazines, including 3-chloro-6-methoxypyridazine, have been reported, demonstrating advancements in the synthesis of pyridazine derivatives (Sengmany et al., 2007).

Safety And Hazards

The safety information for 3-Methoxypyridazine includes pictograms GHS07 and the signal word "Warning" . The hazard statements include H315, H319, H335 . Precautionary statements include P261 .

properties

IUPAC Name

3-methoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-8-5-3-2-4-6-7-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFHDLDAWYTMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303423
Record name 3-methoxypyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxypyridazine

CAS RN

19064-65-4
Record name 3-Methoxypyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19064-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methoxypyridazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxypyridazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
150
Citations
H Igeta - Chemical and Pharmaceutical Bulletin, 1959 - jstage.jst.go.jp
… The present paper deals with 3—methoxypyridazine 1—oxide and 3—hydroxypyridazine 1—oxide obtained by hydrolysis of the methoxyl compound. On heating 3-methoxypyridazine …
Number of citations: 34 www.jstage.jst.go.jp
井下田浩 - Chemical and Pharmaceutical Bulletin, 1959 - jlc.jst.go.jp
… The present paper deals with 3—methoxypyridazine 1—oxide and 3—hydroxypyridazine 1—oxide obtained by hydrolysis of the methoxyl compound. On heating 3-methoxypyridazine …
Number of citations: 2 jlc.jst.go.jp
H NAGASHIMA, K UKAI, H ODA… - Chemical and …, 1987 - jstage.jst.go.jp
… By chlorination of 6-chloro-3-methoxy-4(1H)-pyridazinone (9)5) with phosphorus oxychloride, 4,6-dichloro-3-methoxypyridazine (2) was synthesized in 90% yield, and …
Number of citations: 6 www.jstage.jst.go.jp
T Nakagome, RN Castle - Journal of Heterocyclic Chemistry, 1968 - Wiley Online Library
… sample of 3-methoxypyridazine 1-oxide (15) (12-13). … (quantitative yield) of 3-methoxypyridazine 1-oxide (15), mp and … an authentic sample of 3-methoxypyridazine 1-oxide (12-13). …
Number of citations: 15 onlinelibrary.wiley.com
S Sako - Chemical and Pharmaceutical Bulletin, 1963 - jstage.jst.go.jp
… Admixture with an authentic sample showed no depression of mp ' Formation of 3-Methoxypyridazine 1—0xide (VI)——-—A mixture of 622.0 mg. of 111, 12 cc. of MeOH and MeONa in …
Number of citations: 10 www.jstage.jst.go.jp
H Igeta - Chemical and Pharmaceutical Bulletin, 1960 - jstage.jst.go.jp
… In a previous work,” the structure of 3—methoxypyridazine N—oxide was provedgto be 3—methoxypyridazine 1—oxide. Nitration of 3—methoxypyridazine l—oxide (I) was‘fiin- … Nitration of 3—Methoxypyridazine …
Number of citations: 23 www.jstage.jst.go.jp
BUW Maes - Tetrahedron Organic Chemistry Series, 2007 - Elsevier
… -iodo-3-methoxypyridazine (79) [34]. 79 was synthesized of 79 from 6-chloro-4-(1-hydroxyethyl)-5-iodo-3-methoxypyridazine (… )-3-methoxypyridazine was obtained in 85% isolated yield. …
Number of citations: 2 www.sciencedirect.com
T TSUCHIYA, H ARAI, H IGETA - Chemical and Pharmaceutical …, 1972 - jstage.jst.go.jp
… 3-Methoxypyridazine (Ic) afforded 4-monomethylated compound and 4,6-dimethylated compound, in which 5-positions were not attacked. 3-Chloropyridazine (Id) did not give …
Number of citations: 8 www.jstage.jst.go.jp
T Novinson, RK Robins… - Journal of Heterocyclic …, 1973 - Wiley Online Library
… azido derivative 10, we obtained 4-amino-6-chloro-3-methoxypyridazine 1oxidc (11) as a reduction product. The alkylation of 6-chloro-4-mercupto-3-methoxypyridazine 1-oxide (9) with …
Number of citations: 7 onlinelibrary.wiley.com
H Tondys, HCVD Plas - Journal of heterocyclic chemistry, 1986 - Wiley Online Library
… 3,6-Dimethoxypyridazine (4a) and 3-methoxypyridazine (4b) are converted into the corresponding 4-aminopyridazines 6a,6b on treatment with potassium amideiliquid …
Number of citations: 26 onlinelibrary.wiley.com

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